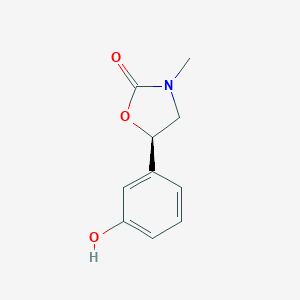
N-(2-Bromoallyl)-10-undecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromoallyl)-10-undecenamide, also known as BrUdU, is a chemical compound that is widely used in scientific research. It is a halogenated thymidine analog that is incorporated into the DNA of dividing cells, making it a valuable tool for studying cell proliferation and DNA synthesis. In
Mecanismo De Acción
N-(2-Bromoallyl)-10-undecenamide is incorporated into the DNA of dividing cells during the S phase of the cell cycle, replacing thymidine in the DNA strand. This incorporation is mediated by the enzyme thymidine kinase, which recognizes N-(2-Bromoallyl)-10-undecenamide as a substrate. Once incorporated, N-(2-Bromoallyl)-10-undecenamide can be detected using immunohistochemistry or other labeling techniques.
Biochemical and Physiological Effects:
N-(2-Bromoallyl)-10-undecenamide is generally considered to be non-toxic and does not affect cell viability or function. However, it can interfere with DNA replication and repair, leading to DNA damage and cell death in high concentrations. N-(2-Bromoallyl)-10-undecenamide has also been shown to induce apoptosis in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Bromoallyl)-10-undecenamide is its specificity for dividing cells, which allows researchers to label and track cell proliferation with high accuracy. N-(2-Bromoallyl)-10-undecenamide is also relatively easy to use and can be detected using a variety of labeling techniques. However, N-(2-Bromoallyl)-10-undecenamide has some limitations, including its potential to interfere with DNA replication and repair, and its inability to label non-dividing cells.
Direcciones Futuras
There are many potential future directions for research involving N-(2-Bromoallyl)-10-undecenamide. One area of interest is the use of N-(2-Bromoallyl)-10-undecenamide in cancer research, where it could be used to study cell proliferation and tumor growth. Another area of interest is the use of N-(2-Bromoallyl)-10-undecenamide in neuroscience research, where it could be used to study neurogenesis and neuronal plasticity. Additionally, new labeling techniques and detection methods could be developed to improve the accuracy and sensitivity of N-(2-Bromoallyl)-10-undecenamide labeling.
Métodos De Síntesis
The synthesis of N-(2-Bromoallyl)-10-undecenamide involves the reaction of 10-undecenoyl chloride with N-(2-bromoethyl)acetamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-Bromoallyl)-10-undecenamide. This synthesis method has been optimized to produce high yields of N-(2-Bromoallyl)-10-undecenamide with good purity.
Aplicaciones Científicas De Investigación
N-(2-Bromoallyl)-10-undecenamide is widely used in scientific research to study cell proliferation and DNA synthesis. It is commonly used in cell culture studies to label dividing cells and track their proliferation over time. N-(2-Bromoallyl)-10-undecenamide can also be used in vivo to label proliferating cells in animal models. In addition, N-(2-Bromoallyl)-10-undecenamide is used in neuroscience research to study neurogenesis in the brain.
Propiedades
Número CAS |
102613-02-5 |
|---|---|
Nombre del producto |
N-(2-Bromoallyl)-10-undecenamide |
Fórmula molecular |
C14H24BrNO |
Peso molecular |
302.25 g/mol |
Nombre IUPAC |
N-(2-bromoprop-2-enyl)undec-10-enamide |
InChI |
InChI=1S/C14H24BrNO/c1-3-4-5-6-7-8-9-10-11-14(17)16-12-13(2)15/h3H,1-2,4-12H2,(H,16,17) |
Clave InChI |
XZYSEJAUTCAERO-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NCC(=C)Br |
SMILES canónico |
C=CCCCCCCCCC(=O)NCC(=C)Br |
Sinónimos |
10-Undecenamide, N-(2-bromoallyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















